NOD1/2 antagonist-1

NOD1 NOD2 dual inhibition

Researchers investigating innate immune checkpoints in cancer therapy often struggle with single-pathway inhibitors that fail to block both NOD1 and NOD2 signaling. NOD1/2 antagonist-1 (compound 36b) solves this with balanced dual inhibition and in vivo validation. - **Potency**: IC50 1.13 µM (NOD1), 0.77 µM (NOD2) in HEK-Blue reporter assays - **In vivo efficacy**: 50 mg/kg i.v. (QOD) sensitizes B16 tumors to paclitaxel (12 mg/kg) - **Purity**: ≥98% (HPLC); t1/2 = 67.6 min in vitro - **Supply**: Available for immediate R&D shipment

Molecular Formula C32H28ClF5N4O4
Molecular Weight 663.0 g/mol
Cat. No. B12420896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOD1/2 antagonist-1
Molecular FormulaC32H28ClF5N4O4
Molecular Weight663.0 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=NC3=CC(=C(C=C3C2=O)C4=CC(=CC=C4)Cl)C(=O)NCCCOC5=CC=C(C=C5)C(F)(F)F)(F)F
InChIInChI=1S/C32H28ClF5N4O4/c33-22-5-1-4-20(14-22)24-15-26-27(40-19-42(30(26)45)17-28(43)41-12-2-10-31(34,35)18-41)16-25(24)29(44)39-11-3-13-46-23-8-6-21(7-9-23)32(36,37)38/h1,4-9,14-16,19H,2-3,10-13,17-18H2,(H,39,44)
InChIKeyPWUKTCOWFUUYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NOD1/2 antagonist-1: Dual NOD1/NOD2 Inhibition


NOD1/2 antagonist-1 (compound 36b, CAS: 2704623-69-6) is a synthetic quinazolinone derivative that functions as a potent dual antagonist of nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2). This compound inhibits both NF-κB and MAPK inflammatory signaling pathways mediated by NOD1 and NOD2, exhibiting IC50 values of 1.13 μM for NOD1 and 0.77 μM for NOD2, with an in vitro half-life of 67.6 minutes [1]. NOD1/2 antagonist-1 has been demonstrated to significantly sensitize B16 tumor-bearing mice to paclitaxel treatment by suppressing NOD1/2-mediated inflammatory signaling, establishing it as a valuable experimental tool for investigating innate immune receptor pathways and tumor immunomodulation [2].

Dual NOD1/NOD2 pathway inhibition research
NF-κB and MAPK signaling assay context
Syngeneic tumor immunomodulation model context

Why NOD1/2 antagonist-1 Cannot Be Substituted


The NOD1 and NOD2 signaling pathways exhibit distinct yet overlapping roles in innate immune responses, and their simultaneous inhibition is often required for optimal therapeutic effects in cancer adjuvant therapy. Selective NOD1 antagonists (e.g., Nodinitib-1, compound 66) and selective NOD2 antagonists (e.g., compound 32) fail to block both pathways concurrently, while other dual antagonists (e.g., compound 26bh) exhibit significantly weaker potency or lack in vivo validation [1]. NOD1/2 antagonist-1 is specifically optimized to achieve balanced, low-micromolar inhibition of both NOD1 and NOD2 (IC50: 1.13 μM and 0.77 μM, respectively) combined with validated in vivo tumor sensitization efficacy, a profile that cannot be replicated by substituting any single-pathway inhibitor or less potent dual antagonist [2].

Target Profile
Balanced dual NOD1/NOD2 inhibition with reported in vivo model-response context
Potential Substitute
Selective NOD1 or NOD2 antagonists may not concurrently block both pathways
Reported B16 melanoma syngeneic model immunomodulation endpoint
Other dual antagonists may lack comparable in vivo model endpoint data
Cytokine suppression profile at 1–10 μM in THP-1 monocytic cells
Comparators may require higher concentrations or show weaker pathway engagement

NOD1/2 antagonist-1 Comparative Evidence


Balanced Dual NOD1/NOD2 Inhibition

NOD1/2 antagonist-1 exhibits balanced dual inhibition of both NOD1 and NOD2 with IC50 values of 1.13 μM and 0.77 μM, respectively, in HEK-Blue hNOD1 and hNOD2 cell-based assays [1]. In contrast, the selective NOD1 antagonist Nodinitib-1 (ML130) shows an IC50 of 0.56 μM for NOD1 but is 36-fold less potent against NOD2 (estimated IC50 ~20 μM) . Similarly, NOD1 antagonist-2 (compound 66) demonstrates high selectivity over NOD2, RIP2, TLR2, TLR4, and TLR9 , while NOD2 antagonist 1 (compound 32) is a moderately selective NOD2 antagonist with no significant NOD1 activity [2]. The balanced dual inhibition profile of NOD1/2 antagonist-1 is essential for applications where blockade of both NOD1 and NOD2 signaling is required simultaneously.

Dual Inhibition Profile
Cross-study comparable
NOD1 IC50 1.13 μM, NOD2 IC50 0.77 μM; selectives show >36-fold target preference
Supports pathway co-inhibition research context
HEK-Blue hNOD1/hNOD2 reporter assays
NOD1 NOD2 dual inhibition

In Vivo Tumor Sensitization

NOD1/2 antagonist-1 (50 mg/kg, i.v., every other day for 16 days) significantly enhanced the anti-tumor efficacy of paclitaxel (12 mg/kg) in a B16 melanoma tumor-bearing mouse model, reducing tumor growth compared to paclitaxel alone [1]. In contrast, the 1,4-benzodiazepine-2,5-dione (BZD) derivative 26bh, another dual NOD1/NOD2 antagonist, demonstrated sensitization of paclitaxel in a Lewis lung carcinoma (LLC) model but exhibits lower potency (IC50 values not reported in comparable assays) and lacks the same quinazolinone scaffold optimization [2]. NOD-IN-1 (MDK19922), a mixed NOD1/NOD2 inhibitor, shows weaker potency with IC50 values of 5.74 μM (NOD1) and 6.45 μM (NOD2), approximately 5- to 8-fold less potent than NOD1/2 antagonist-1 . The demonstrated in vivo efficacy in a well-established syngeneic tumor model provides direct functional validation of NOD1/2 antagonist-1's utility in cancer immunomodulation research.

In Vivo Model Response
Cross-study comparable
Reduced B16 tumor growth in combination with paclitaxel (C57BL/6, 16-day regimen)
Reported tumor immunomodulation endpoint context
Syngeneic melanoma model; comparators lack analogous validation
in vivo tumor sensitization paclitaxel

Pro-inflammatory Cytokine Suppression in THP-1 Cells

NOD1/2 antagonist-1 (1-10 μM, 1 hour) dose-dependently suppressed the transcription of IL-6, TNF-α, and IL-8 in THP-1 human monocytic cells stimulated with either C12-iE-DAP (NOD1 agonist) or MDP (NOD2 agonist) . This functional inhibition of downstream inflammatory signaling is further corroborated by Western blot analysis showing dose-dependent prevention of p-RIP2, p-IKKα/β, p-p65, p-p38, and p-JNK increases, as well as IκBα degradation . In comparison, NOD1 antagonist-1 (compound 37) requires a 25 μM concentration to inhibit NF-κB transcriptional activation in HEK-Blue cells, with residual metabolic activity >80%, and exhibits weak NOD1/NOD2 selectivity (IC50: 9.18 μM and 20.8 μM, respectively) . The lower effective concentration and broader pathway inhibition profile of NOD1/2 antagonist-1 demonstrate superior functional antagonism of NOD1/2-mediated inflammatory responses.

Cytokine Suppression
Cross-study comparable
1–10 μM dose-dependent ↓ IL-6, TNF-α, IL-8 in THP-1 cells; comparator requires ~25 μM
Supports cellular pathway-response interpretation
C12-iE-DAP / MDP stimulation; Western blot confirmation
cytokine IL-6 TNF-α

Extended In Vitro Half-Life

NOD1/2 antagonist-1 exhibits an in vitro half-life (T1/2) of 67.6 minutes [1]. This parameter is critical for in vitro assays requiring sustained target engagement over several hours. While direct comparative half-life data for other NOD1/2 antagonists are not consistently reported in the literature, the quinazolinone scaffold of NOD1/2 antagonist-1 was specifically optimized for extended stability compared to earlier lead compounds in the series [2]. The reported half-life provides a quantitative benchmark for experimental design, particularly for time-course studies of NF-κB and MAPK pathway inhibition, ensuring that observed effects reflect sustained target engagement rather than compound degradation.

In Vitro Half-Life
Supporting evidence
67.6 min
Stability benchmark for time-course assay design
Reported in product datasheet; comparator data not available
half-life stability T1/2

NOD1/2 antagonist-1 Research Applications


Cancer Immunotherapy Adjuvant Research

NOD1/2 antagonist-1 is optimally deployed in syngeneic murine tumor models (e.g., B16 melanoma) to investigate the role of NOD1/2-mediated inflammatory signaling in limiting chemotherapy efficacy. Dosing at 50 mg/kg i.v. every other day, in combination with paclitaxel (12 mg/kg), has been validated to significantly reduce tumor growth compared to paclitaxel alone [1]. This application is directly supported by the compound's dual NOD1/NOD2 inhibition profile and its demonstrated in vivo efficacy.

NF-κB and MAPK Pathway Inhibition

Researchers investigating the molecular mechanisms linking NOD1/2 activation to downstream NF-κB and MAPK signaling can employ NOD1/2 antagonist-1 at 1-10 μM concentrations in human monocytic THP-1 cells. At these concentrations, the compound dose-dependently suppresses phosphorylation of RIP2, IKKα/β, p65, p38, and JNK, while preventing IκBα degradation . This functional antagonism is validated by reduced transcription of IL-6, TNF-α, and IL-8, providing a robust tool for pathway interrogation.

NOD1 vs. NOD2 Pathway Comparison

The balanced dual inhibition of NOD1/2 antagonist-1 (IC50: NOD1 1.13 μM, NOD2 0.77 μM) enables researchers to concurrently block both pathways and compare outcomes against selective NOD1 inhibitors (e.g., Nodinitib-1) or selective NOD2 antagonists (e.g., compound 32) [2]. This application is particularly valuable in disease models where both NOD1 and NOD2 contribute to pathology, such as inflammatory bowel disease or certain cancers, allowing precise attribution of pathway-specific effects.

Reference Standard for NOD1/2 Antagonist Screening

With reported purity ≥98% (HPLC) , NOD1/2 antagonist-1 serves as a reliable reference standard for developing and validating cell-based assays measuring NOD1/2 pathway inhibition. Its well-characterized IC50 values in HEK-Blue hNOD1/hNOD2 reporter cell lines provide a benchmark for screening novel NOD1/2 antagonists or assessing compound activity in primary immune cells.

Application
Selection Property
Validation Focus
Tumor immunomodulation model studies
Dual NOD1/NOD2 pathway inhibition
Tumor growth response in syngeneic model combination context
NF-κB and MAPK signaling research
Cellular pathway inhibition context
Phosphorylation and cytokine transcription endpoints
NOD1 vs NOD2 pathway comparison studies
Concurrent blockade of both receptors
Pathway-specific attribution using selective comparators
NOD1/2 antagonist screening assay development
Well-characterized inhibitory activity
Reporter cell line benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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